molecular formula C6H10N2S2 B8726283 5-Butyl-1,3,4-thiadiazole-2(3h)-thione CAS No. 58017-11-1

5-Butyl-1,3,4-thiadiazole-2(3h)-thione

Cat. No.: B8726283
CAS No.: 58017-11-1
M. Wt: 174.3 g/mol
InChI Key: YCSKCFNAZMHYAL-UHFFFAOYSA-N
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Description

The Significance of Heterocyclic Ring Systems in Chemical and Biological Research

Heterocyclic compounds represent a vast and diverse family of organic molecules that are fundamental to the fields of chemistry, biology, and materials science. openaccessjournals.com These are cyclic compounds containing at least one atom other than carbon, known as a heteroatom, within their ring structure. openaccessjournals.comijnrd.org Nitrogen, oxygen, and sulfur are the most prevalent heteroatoms found in these systems. ijnrd.orgderpharmachemica.com The presence of these heteroatoms imparts unique physicochemical properties and reactivity patterns compared to their carbocyclic counterparts. openaccessjournals.com

The significance of heterocyclic systems is profoundly evident in biochemistry and medicinal chemistry. ijnrd.org They form the core structural framework of numerous essential biomolecules, including nucleic acids (DNA and RNA), vitamins, and hemoglobin. openaccessjournals.comderpharmachemica.comijsrtjournal.com Consequently, a large percentage of pharmaceutical drugs are based on heterocyclic scaffolds. ijnrd.org The structural diversity and ability to engage in various intermolecular interactions make them ideal candidates for drug design. ijsrtjournal.com Researchers continuously explore heterocyclic compounds for a wide range of therapeutic applications, as they exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, anticonvulsant, and herbicidal properties. ijnrd.orgderpharmachemica.com

Overview of the 1,3,4-Thiadiazole (B1197879) Core Structure and Its Chemical Versatility

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur atom and two nitrogen atoms at positions 1, 3, and 4, respectively. researchgate.net This nucleus has garnered significant attention from medicinal chemists due to its remarkable pharmacological versatility. nih.gov The strong aromaticity of the ring system contributes to its high in vivo stability. gavinpublishers.com

The 1,3,4-thiadiazole scaffold is considered a bioisostere of the pyrimidine (B1678525) ring, a key component of nucleic acid bases. This structural similarity may allow 1,3,4-thiadiazole derivatives to interfere with DNA replication processes. nih.gov Furthermore, the mesoionic character of the ring can enhance the ability of these compounds to cross biological membranes and interact with protein targets. nih.gov

The chemical versatility of the 1,3,4-thiadiazole core is demonstrated by the extensive range of biological activities exhibited by its derivatives. These activities are often modulated by the nature of the substituents at the C2 and C5 positions of the ring. nih.gov

Table 1: Reported Biological Activities of 1,3,4-Thiadiazole Derivatives

Biological Activity Reference
Anticancer nih.govnih.govmdpi.com
Antimicrobial / Antibacterial mdpi.comjapsonline.comresearchgate.net
Antifungal nih.govjapsonline.com
Anti-inflammatory mdpi.comjapsonline.com
Anticonvulsant nih.govmdpi.comresearchgate.net
Antiviral nih.govmdpi.com
Antitubercular nih.govresearchgate.net
Diuretic gavinpublishers.commdpi.com
Antidepressant mdpi.comjapsonline.com
Antidiabetic nih.govmdpi.com

Historical Development and Evolution of 1,3,4-Thiadiazole-2(3H)-thione Chemistry

The chemistry of 1,3,4-thiadiazoles has evolved significantly since the initial discovery of the ring system. Early investigations into this class of compounds focused on their synthesis and fundamental reactivity. A common and enduring method for synthesizing the 2-amino-1,3,4-thiadiazole (B1665364) core involves the cyclization of thiosemicarbazide (B42300) with various reagents. bu.edu.egmdpi.com For the 1,3,4-thiadiazole-2(3H)-thione scaffold, a prevalent synthetic route involves the reaction of a thiocarbazinate with carbon disulfide. nih.gov

Historically, the application of 1,3,4-thiadiazole derivatives in the pharmaceutical field began with their use as antibacterial agents, often in conjunction with known sulfonamides. gavinpublishers.com As synthetic methodologies advanced, allowing for more diverse substitutions on the thiadiazole ring, researchers began to uncover a much broader range of pharmacological activities. gavinpublishers.com This led to the exploration of 1,3,4-thiadiazole derivatives as antitumor, anti-inflammatory, and anticonvulsant agents, among other applications. gavinpublishers.com The evolution of this field highlights a classic progression in medicinal chemistry: the initial discovery of a biologically active scaffold followed by extensive structural modification to optimize potency, selectivity, and pharmacokinetic properties for various therapeutic targets.

Rationale for Focused Academic Investigation of 5-Butyl-1,3,4-thiadiazole-2(3h)-thione and its Analogues

The academic investigation into specific analogues such as this compound is driven by the principles of rational drug design and structure-activity relationship (SAR) studies. nih.gov The 1,3,4-thiadiazole-2(3H)-thione core is a "privileged scaffold," meaning it is capable of binding to multiple biological targets, as evidenced by the wide array of activities listed previously.

The rationale for synthesizing and studying the 5-butyl derivative specifically is based on several key considerations:

Modulation of Lipophilicity: The addition of a butyl group, an alkyl chain, significantly increases the lipophilicity (fat-solubility) of the molecule compared to simpler analogues. This property is critical as it can influence the compound's ability to cross cell membranes, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.

Exploring Steric Effects: The size and shape of the butyl group can influence how the molecule fits into the binding site of a target protein or enzyme. Studying such analogues helps researchers understand the steric requirements for optimal biological activity.

Systematic SAR Studies: The synthesis of a homologous series of compounds with varying alkyl chain lengths (e.g., methyl, ethyl, propyl, butyl) at the 5-position allows for a systematic investigation of how chain length affects a particular biological activity. This is a fundamental approach in medicinal chemistry to optimize a lead compound.

By creating derivatives like this compound, researchers aim to discover novel compounds with enhanced potency, improved selectivity for a specific biological target, or a more favorable pharmacokinetic profile. The broad biological potential of the parent 1,3,4-thiadiazole ring system provides a strong justification for the continued synthesis and evaluation of new analogues. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58017-11-1

Molecular Formula

C6H10N2S2

Molecular Weight

174.3 g/mol

IUPAC Name

5-butyl-3H-1,3,4-thiadiazole-2-thione

InChI

InChI=1S/C6H10N2S2/c1-2-3-4-5-7-8-6(9)10-5/h2-4H2,1H3,(H,8,9)

InChI Key

YCSKCFNAZMHYAL-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NNC(=S)S1

Origin of Product

United States

Spectroscopic and Advanced Structural Elucidation of 5 Butyl 1,3,4 Thiadiazole 2 3h Thione

Vibrational Spectroscopy Characterization

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, offers profound insights into the functional groups and vibrational modes within a molecule.

Fourier Transform Infrared (FT-IR) Analysis of Characteristic Functional Groups in 5-Butyl-1,3,4-thiadiazole-2(3H)-thione

The FT-IR spectrum of this compound is characterized by a series of absorption bands that correspond to the specific vibrational frequencies of its constituent functional groups. The analysis of these bands allows for the confirmation of the compound's structural features.

Key functional group vibrations include the N-H stretching of the secondary amine within the thiadiazole ring, which is typically observed in the range of 3100-3300 cm⁻¹. The aliphatic C-H stretching vibrations of the butyl group are expected to appear in the 2850-2960 cm⁻¹ region. The C=N stretching vibration of the thiadiazole ring is a characteristic feature and generally appears around 1560-1610 cm⁻¹. Furthermore, the thione group (C=S) exhibits a characteristic absorption band, often found in the region of 1050-1250 cm⁻¹, although its intensity can vary. The C-S stretching vibrations of the thiadiazole ring are typically observed at lower wavenumbers, generally in the 600-800 cm⁻¹ range.

Functional Group Characteristic Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Thiadiazole)Stretching3100 - 3300
C-H (Butyl)Stretching2850 - 2960
C=N (Thiadiazole)Stretching1560 - 1610
C=S (Thione)Stretching1050 - 1250
C-S (Thiadiazole)Stretching600 - 800

Raman Spectroscopy for Detailed Vibrational Mode Assignments

Raman spectroscopy complements FT-IR analysis by providing information on the vibrational modes of non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy is particularly useful for identifying the vibrations of the thiadiazole ring and the C-S bonds.

The symmetric stretching of the C=S bond, which can sometimes be weak in the IR spectrum, often gives a strong signal in the Raman spectrum. The ring breathing vibrations of the 1,3,4-thiadiazole (B1197879) core are also readily observable in the Raman spectrum. The C-S stretching vibrations within the ring and the C-S bond of the thione group will also produce characteristic Raman signals. A comprehensive analysis of both FT-IR and Raman spectra allows for a more complete assignment of the vibrational modes of the molecule.

Vibrational Mode Expected Raman Shift (cm⁻¹)
N-H Stretch3100 - 3300
C-H Aliphatic Stretches2850 - 2960
C=N Ring Stretch1560 - 1610
C=S Stretch1050 - 1250
Thiadiazole Ring Breathing800 - 1000
C-S Ring Stretches600 - 800

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, providing information on the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum of this compound provides a detailed map of the proton environments within the molecule. The N-H proton of the thiadiazole ring is expected to appear as a broad singlet in the downfield region of the spectrum, typically between δ 13.0 and 14.0 ppm, due to its acidic nature and potential for hydrogen bonding.

The protons of the butyl group will exhibit characteristic chemical shifts and coupling patterns. The methylene group adjacent to the thiadiazole ring (α-CH₂) is expected to be the most deshielded of the alkyl protons, appearing as a triplet. The subsequent methylene groups (β-CH₂ and γ-CH₂) will appear further upfield, also as multiplets. The terminal methyl group (δ-CH₃) will be the most shielded and will appear as a triplet.

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)
N-H13.0 - 14.0broad singlet-
α-CH₂~ 2.8 - 3.2triplet~ 7.5
β-CH₂~ 1.6 - 1.8sextet~ 7.5
γ-CH₂~ 1.3 - 1.5sextet~ 7.5
δ-CH₃~ 0.9 - 1.0triplet~ 7.3

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Elucidation of Carbon Framework

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The two carbon atoms of the 1,3,4-thiadiazole ring are expected to have distinct chemical shifts. The C=S carbon (C2) is typically the most downfield signal, appearing in the range of δ 180-190 ppm. The C5 carbon, to which the butyl group is attached, is also significantly downfield, generally in the range of δ 160-170 ppm.

The carbon atoms of the butyl chain will have characteristic chemical shifts that decrease with increasing distance from the electron-withdrawing thiadiazole ring. The α-CH₂ carbon will be the most deshielded of the alkyl carbons, followed by the β-CH₂, γ-CH₂, and the terminal δ-CH₃ carbon, which will be the most upfield signal.

Carbon Assignment Expected Chemical Shift (δ, ppm)
C2 (C=S)180 - 190
C5160 - 170
α-CH₂~ 30 - 35
β-CH₂~ 28 - 32
γ-CH₂~ 21 - 24
δ-CH₃~ 13 - 15

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry

While one-dimensional NMR provides essential information, two-dimensional (2D) NMR techniques are invaluable for confirming the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between adjacent protons in the butyl chain. For instance, the α-CH₂ protons would show a cross-peak with the β-CH₂ protons, which in turn would show a correlation with the γ-CH₂ protons, and the γ-CH₂ protons would correlate with the δ-CH₃ protons. This confirms the sequential connectivity of the butyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum would reveal one-bond correlations between protons and the carbons to which they are directly attached. This would allow for the unambiguous assignment of the ¹³C signals for each of the CH₂, and CH₃ groups in the butyl chain.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment provides information about longer-range (typically 2-3 bond) correlations between protons and carbons. For example, the α-CH₂ protons of the butyl group would be expected to show a correlation to the C5 carbon of the thiadiazole ring, confirming the attachment of the butyl group at this position. Correlations between the N-H proton and the C2 and C5 carbons of the ring would also be expected, further solidifying the structural assignment.

Together, these 2D NMR techniques provide a comprehensive and unambiguous picture of the molecular structure of this compound, confirming the assignments made from 1D NMR and vibrational spectroscopy.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry serves as a critical analytical tool for confirming the molecular weight and elucidating the structure of this compound (C₆H₁₀N₂S₂). The nominal molecular weight of this compound is 174 g/mol . High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its elemental composition.

The electron ionization (EI) mass spectrum is predicted to exhibit a distinct molecular ion peak (M⁺˙) at m/z 174. The fragmentation of the butyl chain is expected to be a dominant pathway, proceeding through characteristic cleavages. The primary fragmentation mechanisms for alkyl-substituted heterocycles involve α-cleavage and β-cleavage relative to the heterocyclic ring.

A significant fragmentation pathway involves the cleavage of the C-C bond beta to the thiadiazole ring, leading to the loss of a propyl radical (•CH₂CH₂CH₃) and the formation of a stable, resonance-delocalized cation at m/z 131. This fragment is often prominent in the mass spectra of butyl-substituted aromatic systems. Another key fragmentation is the α-cleavage, involving the loss of an ethyl radical (•CH₂CH₃) via a McLafferty-type rearrangement, which would produce a fragment at m/z 145. Further fragmentation of the butyl group can lead to the loss of a methyl radical (•CH₃), resulting in a fragment ion at m/z 159.

Fragmentation of the heterocyclic ring itself is also possible, though typically requires higher energy. This can lead to the formation of smaller, characteristic ions. The fragmentation pattern provides a molecular fingerprint, allowing for structural confirmation.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

m/z ValueProposed Fragment IonNeutral LossFragmentation Pathway
174[C₆H₁₀N₂S₂]⁺˙-Molecular Ion (M⁺˙)
159[C₅H₇N₂S₂]⁺•CH₃Loss of methyl radical from butyl chain
145[C₄H₅N₂S₂]⁺•C₂H₅α-cleavage with rearrangement
131[C₃H₃N₂S₂]⁺•C₃H₇β-cleavage, loss of propyl radical
57[C₄H₉]⁺C₂HN₂S₂Butyl cation

X-ray Crystallography for Three-Dimensional Molecular and Crystal Structure Determination

While a specific crystal structure for this compound is not available in the published literature, extensive crystallographic data on analogous 1,3,4-thiadiazole-2(3H)-thione derivatives provide a robust framework for predicting its three-dimensional molecular and crystal structure. nih.govmdpi.com

The core 1,3,4-thiadiazole-2(3H)-thione ring system is characteristically planar or nearly planar. nih.govmdpi.com This planarity arises from the sp² hybridization of the constituent carbon and nitrogen atoms and the delocalization of π-electrons within the aromatic heterocyclic system. The exocyclic thione group is coplanar with the ring. The n-butyl group, attached at the C5 position, will have conformational flexibility but is expected to minimally distort the planarity of the thiadiazole ring itself.

The geometry of the 1,3,4-thiadiazole-2(3H)-thione ring is well-defined. X-ray diffraction studies on similar structures reveal characteristic bond lengths and angles. mdpi.comresearchgate.net The C=S double bond of the thione group is typically around 1.66-1.69 Å. The endocyclic C-S bonds are longer, in the range of 1.73-1.76 Å. The nitrogen-nitrogen (N-N) bond length is approximately 1.37-1.40 Å. The C-N bonds within the ring exhibit partial double bond character and are found in the range of 1.30-1.38 Å. nih.gov

The internal bond angles of the five-membered ring are dictated by its geometry, with values typically ranging from 105° to 115°. The torsion angles within the ring are close to 0°, confirming its planarity. The butyl chain's torsion angles will determine its conformation in the solid state, which is often influenced by crystal packing forces.

Table 2: Expected Bond Lengths and Angles for the 1,3,4-Thiadiazole-2(3H)-thione Core

BondExpected Length (Å)AngleExpected Angle (°)
C2=S (thione)1.66 - 1.69S-C5-N4~115
C2-S11.73 - 1.76C5-N4-N3~112
C5-S11.73 - 1.76N4-N3-C2~112
N3-N41.37 - 1.40N3-C2-S1~105
C2-N31.32 - 1.38C2-S1-C5~96
C5-N41.29 - 1.33

Data compiled from analogous structures reported in the literature. nih.govmdpi.comresearchgate.net

A defining feature in the crystal packing of 1,3,4-thiadiazole-2(3H)-thione derivatives is the formation of strong intermolecular hydrogen bonds. The N-H group of the tautomeric thione form acts as a hydrogen bond donor, while the sulfur atom of the exocyclic thione group (C=S) serves as an acceptor. nih.gov This interaction is highly directional and typically results in the formation of centrosymmetric dimers, creating a robust supramolecular synthon. nih.govnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Analysis

The UV-Vis absorption spectrum of this compound is dictated by the electronic transitions within its chromophoric 1,3,4-thiadiazole-2-thione core. The spectrum is expected to display characteristic absorption bands in the ultraviolet region, corresponding primarily to π → π* and n → π* transitions. wikipedia.orglibretexts.org

The high-energy, high-intensity absorption band is attributed to the π → π* transition involving the delocalized π-electron system of the heterocyclic ring and the C=S double bond. For analogous compounds, this transition is typically observed in the range of 250-300 nm. dergipark.org.tr A second, lower-intensity band at a longer wavelength (typically >300 nm) is characteristic of the n → π* transition. This transition involves the excitation of a non-bonding electron from one of the sulfur or nitrogen atoms to an anti-bonding π* orbital. ucc.iersc.org

The butyl group at the C5 position is an alkyl substituent and acts as an auxochrome. It does not significantly extend the conjugation of the chromophore but may induce a small bathochromic (red) shift of the absorption maxima due to its electron-donating inductive effect. uobabylon.edu.iq The polarity of the solvent can also influence the position of these absorption bands.

Table 3: Predicted UV-Vis Absorption Data for this compound

Absorption Maximum (λmax)Molar Absorptivity (ε)Type of TransitionChromophore
~260-290 nmHighπ → πConjugated C=N-N=C-S system
~320-350 nmLown → πNon-bonding electrons on S or N

Computational and Theoretical Investigations on 5 Butyl 1,3,4 Thiadiazole 2 3h Thione

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 5-Butyl-1,3,4-thiadiazole-2(3H)-thione at the atomic level. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are employed to model the molecule's geometry, electronic landscape, and vibrational characteristics with high accuracy.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. cyberleninka.ruacs.org It is particularly effective for optimizing molecular geometries and predicting electronic properties. By utilizing functionals like B3LYP, researchers can calculate the ground-state geometry of this compound, determining the most stable arrangement of its atoms. uc.pt This process yields crucial data on bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations are instrumental in elucidating the electronic properties of the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key parameter that helps determine the molecule's chemical reactivity and kinetic stability, serving as a measure of its electron conductivity. acs.org Theoretical studies on related 1,3,4-thiadiazole (B1197879) compounds have successfully employed DFT to analyze these frontier molecular orbitals and other chemical reactivity parameters. cyberleninka.ru

Table 1: Representative Calculated Geometrical Parameters for a 5-Substituted-1,3,4-thiadiazole-2(3H)-thione Ring (Note: Data is based on a representative 5-ethoxy substituted compound as specific data for the 5-butyl derivative was not available in the searched literature. Parameters are for the core ring structure.)

ParameterBond Length (Å) / Angle (°)
N4—C5 Bond Length1.293
C2—N3 Bond Length1.325

This interactive table is based on crystallographic data for 5-Ethoxy-1,3,4-thiadiazole-2(3H)-thione, which serves as an analogue for understanding the core ring structure.

Ab Initio Methods (e.g., MP2) for High-Accuracy Energy and Vibrational Frequency Predictions

For more precise energy and vibrational frequency predictions, ab initio methods, such as Møller-Plesset second-order perturbation theory (MP2), are often utilized. These methods are based on first principles and provide a higher level of theory compared to standard DFT for certain properties. They are particularly valuable for calculating accurate vibrational spectra, which can be compared with experimental infrared (IR) and Raman spectroscopy results to confirm molecular structures.

Anharmonic computations of fundamental frequencies are increasingly used to provide more accurate predictions than traditional harmonic frequency calculations, which often require empirical scaling factors. For complex molecules, these high-accuracy predictions are vital for correctly assigning spectral bands to specific molecular motions, such as the characteristic C=S and N-H stretching vibrations in the 1,3,4-thiadiazole-2(3H)-thione system.

Basis Set Selection and Solvation Models (e.g., PCM) for Environmental Effects

The accuracy of any quantum chemical calculation is highly dependent on the choice of the basis set, which describes the atomic orbitals of the system. Basis sets such as 6-31G(d) and 6-311++G(d,p) are commonly used for molecules containing sulfur and nitrogen heterocycles. uc.pt The selection of an appropriate basis set is a critical step in obtaining reliable computational results.

Furthermore, the properties of a molecule can be significantly influenced by its environment. Solvation models, like the Polarizable Continuum Model (PCM), are employed to simulate the effects of a solvent on the molecule's structure and energetics. The PCM model treats the solvent as a continuous dielectric medium, allowing for the calculation of molecular properties in solution. This is particularly important when studying tautomeric equilibria, as the relative stability of tautomers can be highly dependent on the polarity of the solvent.

Tautomerism Studies in the 1,3,4-Thiadiazole-2(3H)-thione System

The 1,3,4-thiadiazole-2(3H)-thione core structure can exist in different tautomeric forms, primarily the thione and thiol forms. Tautomerism involves the migration of a proton, leading to distinct structural isomers that are in equilibrium. Computational studies are essential for understanding the energetics and structural details of this equilibrium.

Thiol-Thione Tautomerism of this compoundFigure 1: The thiol-thione tautomeric equilibrium in the this compound system. The thione form (left) is generally the more stable tautomer.

Energetic and Structural Analysis of Thiol-Thione Tautomeric Equilibria

Computational chemistry allows for a detailed energetic and structural analysis of the thiol-thione tautomeric equilibrium. By calculating the total electronic energies of both the thione and thiol tautomers, researchers can determine their relative stabilities. For 5-substituted-1,3,4-thiadiazole-2-thiones, theoretical calculations consistently show that the thione form is energetically more favorable than the thiol form. uc.pt

Structural analysis reveals key differences between the two tautomers. In the thione form, there is a carbon-sulfur double bond (C=S) and a proton on one of the ring nitrogen atoms (N-H). In the thiol form, the proton has migrated to the exocyclic sulfur atom, resulting in a sulfhydryl group (S-H) and a carbon-nitrogen double bond within the ring (C=N). These structural differences lead to distinct spectroscopic signatures, which can be predicted computationally and verified experimentally.

Computational Prediction of Dominant Tautomeric Forms

Computational studies have been decisive in predicting the dominant tautomeric form of 1,3,4-thiadiazole-2(3H)-thione and its derivatives. Through high-level quantum chemical calculations, it has been established that these compounds predominantly exist in the thione form in both the gas phase and in solution. uc.pt

For instance, studies on 5-methyl-1,3,4-thiadiazole-2-thione, an analogue of the 5-butyl derivative, have predicted that the thione tautomer is more stable than the thiol form by at least 19 kJ/mol. This significant energy difference indicates that the equilibrium lies heavily in favor of the thione structure under normal conditions. The stability of the thione form is a crucial piece of information for understanding the reactivity and biological activity of this class of heterocyclic compounds.

Table 2: Calculated Relative Stability of Thiol-Thione Tautomers for 5-Methyl-1,3,4-thiadiazole-2-thione (Note: This data for the 5-methyl analogue is representative of the expected stability for the 5-butyl derivative.)

TautomerRelative Energy (kJ/mol)Predicted Stability
Thione0.0Most Stable
Thiol> 19.0Less Stable

This interactive table illustrates the significant energy difference that makes the thione form the predominant tautomer in the 1,3,4-thiadiazole-2(3H)-thione system.

Molecular Orbital Theory and Aromaticity Assessment

Computational chemistry provides profound insights into the electronic structure and reactivity of heterocyclic compounds like this compound. Through the application of molecular orbital theory and quantitative aromaticity measures, a detailed picture of the molecule's behavior can be constructed.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for predicting the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity.

For 1,3,4-thiadiazole derivatives, the distribution of HOMO and LUMO is heavily influenced by the substituents on the ring. Theoretical studies on various 1,3,4-thiadiazole compounds show that the HOMO is often concentrated on the sulfur atoms and the N-N bond, while the LUMO tends to be distributed over the C=S and C=N portions of the ring. dergipark.org.tr The introduction of an electron-donating alkyl group, such as the butyl group at the C5 position, is expected to raise the energy of the HOMO, making the molecule a better electron donor. Conversely, electronegative substituents have been shown to reduce the HOMO-LUMO energy gap. rdd.edu.iq

The HOMO-LUMO gap is a key indicator of chemical reactivity. A smaller gap suggests that less energy is required to excite an electron from the HOMO to the LUMO, implying higher reactivity. For this compound, the butyl group's electron-donating nature would likely result in a specific energy gap that dictates its interaction with electrophiles and nucleophiles.

Table 1: Representative Frontier Molecular Orbital Energies for a Substituted 1,3,4-Thiadiazole Moiety (Illustrative Data)

Molecular Orbital Energy (eV) Role in Reactivity
HOMO -6.5 Electron Donation
LUMO -1.2 Electron Acceptance
HOMO-LUMO Gap (ΔE) 5.3 Chemical Stability/Reactivity

Note: This table provides illustrative values based on typical DFT calculations for substituted 1,3,4-thiadiazoles to demonstrate the concept. Actual values for this compound require specific computation.

Aromaticity is a fundamental concept describing the enhanced stability of cyclic, planar molecules with delocalized π-electron systems. While traditionally associated with benzene, the concept is extended to heterocyclic rings using computational indices. The Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS) are two widely used quantitative methods.

The HOMA index evaluates aromaticity based on the geometric parameter of bond length uniformity. It compares the experimental or calculated bond lengths of a ring with idealized values for aromatic and non-aromatic systems. A HOMA value close to 1 indicates a high degree of aromaticity, while a value near 0 suggests a non-aromatic character. Studies on 1,3,4-thiadiazole-2-thione and related structures have shown that the thiadiazole ring possesses a degree of aromatic character, which is influenced by substituents. nih.gov Sulfur-containing heterocycles generally exhibit more aromatic character than their oxygen analogs according to geometric criteria. nih.gov

NICS values, on the other hand, are based on the magnetic properties of the ring. They are calculated as the negative of the magnetic shielding at the center of the ring (NICS(0)) or at a point above the ring plane (e.g., NICS(1)). A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity. Computational studies on the 1,3,4-thiadiazole ring system generally report negative NICS values, confirming its aromatic nature.

The aromaticity of the 1,3,4-thiadiazole ring arises from the delocalization of π-electrons across the five-membered ring. This delocalization can be analyzed by examining bond lengths and through computational methods like Natural Bond Orbital (NBO) analysis.

In a perfectly delocalized system, bond lengths would be intermediate between single and double bonds. X-ray crystallographic studies on various 1,3,4-thiadiazole derivatives confirm this pattern. For instance, the C-S and N-N bond lengths are typically shorter than standard single bonds, while C=N bonds are slightly longer than typical double bonds, indicating a partial double bond character throughout the ring system. jmchemsci.com This evidence points to a continuous delocalized electron system.

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior

Molecular Dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the conformational landscape, flexibility, and dynamic interactions of a molecule like this compound.

An MD simulation would typically be used to explore the various conformations accessible to the butyl chain. The butyl group is flexible and can adopt multiple rotational conformations (rotamers). MD simulations can map the potential energy surface associated with these rotations, identifying low-energy, stable conformations and the energy barriers between them. This is crucial for understanding how the molecule might interact with biological targets or pack in a crystal lattice.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Wavenumbers)

Computational quantum chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting spectroscopic properties with high accuracy. These predictions are vital for confirming experimental results and assigning spectral features.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts (δ). rdd.edu.iq Theoretical calculations can predict the ¹H and ¹³C NMR spectra for this compound. The predicted chemical shifts for the butyl chain protons and carbons, as well as the distinct signals for the two carbons within the thiadiazole ring, can be compared with experimental data to confirm the molecular structure. nih.gov For 1,3,4-thiadiazoles, the two ring carbons typically appear at distinct chemical shifts, often in the range of 160-170 ppm, due to their different chemical environments. nih.gov

Vibrational Wavenumbers: Theoretical calculations can also predict the infrared (IR) and Raman spectra by computing the vibrational frequencies of the molecule. These calculated frequencies, often scaled to correct for anharmonicity and basis set limitations, can be matched to experimental spectra. For 1,3,4-thiadiazole derivatives, characteristic vibrational modes include N-H stretching, C-H stretching of the alkyl group, C=N stretching, and vibrations associated with the C-S-C linkage within the ring.

Table 2: Predicted vs. Experimental Vibrational Frequencies for a Representative 1,3,4-Thiadiazole Derivative (Illustrative Data)

Vibrational Mode Calculated Wavenumber (cm⁻¹) Experimental Wavenumber (cm⁻¹)
N-H Stretch 3150 3100
C-H Aliphatic Stretch 2958 2960
C=N Stretch 1580 1560
C-S-C Ring Vibration 705 698

Note: This table provides an example of the correlation between calculated and experimental data for analogous compounds. Specific predictions for this compound are required for direct comparison.

Hirshfeld Surface Analysis and Molecular Electrostatic Potential (MEP) Mapping for Intermolecular Interactions

Understanding the intermolecular interactions that govern how molecules recognize each other and pack in the solid state is crucial. Hirshfeld surface analysis and Molecular Electrostatic Potential (MEP) mapping are two computational methods that provide detailed insights into these non-covalent interactions.

Molecular Electrostatic Potential (MEP) Mapping: The MEP is a visual tool that maps the electrostatic potential onto the electron density surface of a molecule. It helps to identify the electron-rich and electron-poor regions, which are crucial for predicting sites of electrophilic and nucleophilic attack, respectively. In an MEP map, regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP would likely show a negative potential around the exocyclic thione sulfur atom and the nitrogen atoms, making them sites for hydrogen bond donation and coordination. The proton on the ring nitrogen (N3) would be a region of high positive potential, indicating its role as a hydrogen bond donor.

Chemical Reactivity and Derivatization Strategies of 5 Butyl 1,3,4 Thiadiazole 2 3h Thione

Electrophilic and Nucleophilic Substitution Reactions of the Thiadiazole Nucleus

The 1,3,4-thiadiazole (B1197879) ring is characterized as an electron-deficient heterocyclic system. chemicalbook.commdpi.comresearchgate.net This deficiency arises from the inductive effect of the two electronegative nitrogen atoms and the sulfur heteroatom, which reduces electron density at the C2 and C5 carbon atoms. chemicalbook.com Consequently, the thiadiazole nucleus is generally inert toward electrophilic substitution reactions such as nitration or halogenation. chemicalbook.comresearchgate.netresearchgate.netarjonline.org Such reactions are only feasible under harsh conditions and when the ring is activated by potent electron-donating groups, such as an amino substituent. nih.gov

Conversely, the electron-poor nature of the ring carbons makes the 1,3,4-thiadiazole nucleus highly susceptible to nucleophilic attack. chemicalbook.commdpi.comresearchgate.netnih.govalliedacademies.org While the parent compound, 5-butyl-1,3,4-thiadiazole-2(3H)-thione, does not have a suitable leaving group on the C5 carbon for direct substitution, derivatives such as 5-halo-1,3,4-thiadiazoles readily undergo nucleophilic substitution. nih.gov In these cases, halogens are easily displaced by a variety of nucleophiles. nih.govalliedacademies.org It is also important to note that under strongly basic conditions, the thiadiazole ring is prone to nucleophilic attack that results in ring cleavage. chemicalbook.commdpi.comnih.gov

Table 1: Reactivity of the 1,3,4-Thiadiazole Nucleus
Reaction TypeReactivityDescriptionReference
Electrophilic SubstitutionLowThe ring is electron-deficient and generally unreactive towards electrophiles unless strong electron-donating substituents are present. chemicalbook.comresearchgate.netnih.gov
Nucleophilic SubstitutionHigh (with leaving group)The electron-poor carbon atoms are susceptible to attack; leaving groups at C2 or C5 are readily displaced. nih.govalliedacademies.org
Ring OpeningCondition DependentStrong nucleophiles and bases can induce ring fission. chemicalbook.comnih.gov

Functionalization at the Thione Sulfur Atom (S-Alkylation and S-Acylation)

The this compound molecule exhibits thione-thiol tautomerism, existing as an equilibrium between the thione form and the 5-butyl-1,3,4-thiadiazole-2-thiol form. researchgate.netnih.gov The thione tautomer is generally the more stable and predominant form in solution. researchgate.netorientjchem.org The exocyclic sulfur atom of the thione or the thiol group is a primary site for functionalization, acting as a soft nucleophile.

This nucleophilicity is exploited in S-alkylation and S-acylation reactions, which are among the most common derivatization strategies for this scaffold. bu.edu.eg S-alkylation is typically achieved by treating the thiadiazole with an alkylating agent, such as an alkyl or benzyl (B1604629) halide, in the presence of a base. researchgate.netnih.gov These reactions proceed smoothly to afford 2-(alkylthio)-5-butyl-1,3,4-thiadiazole derivatives. Similarly, S-acylation can be performed using acyl halides or anhydrides to yield the corresponding 2-(acylthio) derivatives. These S-functionalized compounds are crucial intermediates for the synthesis of more complex molecules with diverse biological activities. nih.govresearchgate.net

Table 2: Examples of S-Alkylation Reactions
Alkylating AgentProduct TypeGeneral ConditionsReference
Benzyl chloride5-Butyl-2-(benzylthio)-1,3,4-thiadiazoleDMF, KOH, 150-153°C researchgate.net
Chloroacetone1-((5-Butyl-1,3,4-thiadiazol-2-yl)thio)propan-2-oneBase (e.g., K2CO3), Solvent (e.g., Acetone) nih.gov
Ethyl chloroacetateEthyl 2-((5-butyl-1,3,4-thiadiazol-2-yl)thio)acetateBase (e.g., NaOEt), Solvent (e.g., Ethanol) nih.gov

Reactions Involving the Ring Nitrogen Atoms (N-Alkylation)

The pyridine-like nitrogen atoms within the 1,3,4-thiadiazole ring are also nucleophilic and represent preferential sites for electrophilic attack, particularly alkylation and acylation. chemicalbook.comresearchgate.net Reaction at a ring nitrogen, typically N3, leads to the formation of 1,3,4-thiadiazolium salts, which are classified as mesoionic compounds if they cannot be represented by a single covalent structure. nih.govalliedacademies.org

N-alkylation is a competing reaction with S-alkylation, and the reaction outcome is often dictated by the reaction conditions (solvent, base, temperature) and the nature of the alkylating agent (hard vs. soft electrophiles). For instance, alkylation of 5-substituted 1,3,4-thiadiazoline-2-thiones with allyl bromide has been shown to yield N3-alkylation products. researchgate.net This regioselectivity provides a pathway to a different class of derivatives compared to those obtained via S-alkylation, further expanding the chemical diversity accessible from the parent scaffold.

Oxidative Transformations of the Thione Moiety and Sulfur-Containing Substituents

The sulfur atoms in the this compound scaffold, both the endocyclic (ring) and exocyclic (thione) sulfur, can undergo oxidative transformations. While direct oxidation of the ring sulfur atom is not commonly reported, indirect methods can lead to the formation of 1,3,4-thiadiazole 1-oxides and 1,1-dioxides. nih.gov

More frequently, oxidative reactions target the exocyclic sulfur or sulfur-containing substituents derived from it. For example, S-alkyl substituents, formed via the reactions described in section 5.2, can be oxidized to the corresponding sulfoxides or sulfones using appropriate oxidizing agents and conditions. bu.edu.eg Furthermore, related compounds like 2-amino-5-mercapto-1,3,4-thiadiazole can be oxidized to form a sulfonyl chloride intermediate. acs.org This sulfonyl chloride is a highly valuable synthon that can be reacted with various nucleophiles (e.g., amines) to generate a wide array of sulfonamide derivatives. acs.org

Cycloaddition and Condensation Reactions for Scaffold Expansion

The this compound unit can serve as a building block for larger, more complex molecular architectures through cycloaddition and condensation reactions. The C=S double bond of the thione tautomer is a reactive dienophile and can participate in cycloaddition reactions. A notable example is the 1,3-dipolar cycloaddition of nitrilimines, generated in situ from hydrazonoyl halides, to the thione group. mdpi.com This reaction proceeds via an initial thiohydrazonate intermediate followed by an intramolecular cyclization to yield spiro or fused heterocyclic systems. mdpi.com

Condensation reactions are also a powerful tool for scaffold expansion, typically involving functional groups attached at the C2 or C5 position. For instance, 2-amino or 2-hydrazinyl derivatives of the thiadiazole ring can be condensed with dicarbonyl compounds, aldehydes, or other bifunctional reagents to construct new heterocyclic rings fused or appended to the thiadiazole core. mdpi.comnih.govjournalcsij.com

Synthesis of Fused and Biheterocyclic Systems Incorporating the 1,3,4-Thiadiazole-2(3H)-thione Unit

A significant area of research involves the use of 5-substituted-1,3,4-thiadiazole-2(3H)-thione and its derivatives to construct fused and biheterocyclic systems. These complex structures are of great interest in medicinal chemistry due to their diverse pharmacological activities. The synthesis of these systems relies on the strategic introduction of reactive functional groups onto the thiadiazole core, which can then participate in intramolecular or intermolecular cyclization reactions.

Common strategies include:

Triazolothiadiazoles: Reacting 2-amino-5-substituted-1,3,4-thiadiazoles with reagents like aryl nitriles or isothiocyanates leads to the formation of the widely studied chemicalbook.comnih.govmdpi.comtriazolo[3,4-b] nih.govalliedacademies.orgmdpi.comthiadiazole fused system. nih.govbu.edu.eg

Imidazothiadiazoles: The reaction of 2-amino-5-substituted-1,3,4-thiadiazoles with α-haloketones is a common route to synthesize imidazo[2,1-b] nih.govalliedacademies.orgmdpi.comthiadiazole derivatives. nih.gov

Thiadiazolyl-Quinazolinones: Condensation between a 2-aminothiadiazole derivative and a benzoxazine-4-one can produce a biheterocyclic system where the two rings are linked. bu.edu.eg

Oxazepine Derivatives: The precursor 2-amino-5-mercapto-1,3,4-thiadiazole can be converted into bis-imine derivatives, which then react with anhydrides like maleic or phthalic anhydride (B1165640) to yield complex bis-1,3-oxazepine and bis-1,3-benzoxazepine structures linked to the thiadiazole core. orientjchem.org

Table 3: Examples of Fused/Biheterocyclic Systems from 1,3,4-Thiadiazole Precursors
PrecursorReagent(s)Resulting SystemReference
2-Amino-1,3,4-thiadiazole (B1665364)Aryl nitriles chemicalbook.comnih.govmdpi.comTriazolo[3,4-b] nih.govalliedacademies.orgmdpi.comthiadiazole bu.edu.eg
2-Amino-1,3,4-thiadiazoleα-HaloketonesImidazo[2,1-b] nih.govalliedacademies.orgmdpi.comthiadiazole nih.gov
2-Amino-5-mercapto-1,3,4-thiadiazoleTerephthaldehyde, then Phthalic anhydrideBis-1,3-benzoxazepine orientjchem.org
Hydrazonoyl halides5-Phenyl-1,3,4-thiadiazole-2(3H)-thione2,3-Dihydro-1,3,4-thiadiazole mdpi.com

Exploration of Biological Activities and Mechanistic Insights of 5 Butyl 1,3,4 Thiadiazole 2 3h Thione Analogues

Antimicrobial Activity Studies

Derivatives based on the 1,3,4-thiadiazole (B1197879) scaffold are recognized for their potent and broad-spectrum antimicrobial properties. nih.gov The ongoing challenge of antibiotic resistance has spurred the development of novel antimicrobial agents, with 1,3,4-thiadiazole derivatives emerging as a promising class of compounds. sbq.org.br

Antibacterial Efficacy Against Bacterial Strains (e.g., Gram-positive, Gram-negative)

Analogues of 5-Butyl-1,3,4-thiadiazole-2(3h)-thione have demonstrated significant antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. ijpcbs.com Studies have shown that the nature of the substituent on the thiadiazole ring plays a crucial role in determining the antibacterial potency. nih.gov

For instance, a series of 1,3,4-thiadiazole derivatives were synthesized and tested against various bacterial strains. Some compounds exhibited notable activity against Staphylococcus aureus, Bacillus cereus (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). ijpcbs.com One study reported that a derivative containing a 4-bromophenyl substituent showed activity against Staphylococcus epidermidis with a Minimum Inhibitory Concentration (MIC) value of 31.25 µg/mL and against Micrococcus luteus with an MIC of 15.63 µg/mL. mdpi.com Another study highlighted a benzimidazole-2-yl derivative of 1,3,4-thiadiazole which showed high activity against Staphylococcus aureus, Bacillus pumilus, and Escherichia coli. mdpi.com

In a separate investigation, novel 1,3,4-thiadiazole derivatives containing an amide moiety were developed. One particular compound exhibited superior antibacterial activities against Xanthomonas oryzae pv. oryzicola and Xanthomonas oryzae pv. oryzae, with EC₅₀ values of 2.1 and 1.8 mg/L, respectively, far exceeding the efficacy of the standard, thiodiazole copper. acs.orgsci-hub.se

Compound/DerivativeBacterial StrainActivity/MeasurementReference
1,3,4-Thiadiazole with 4-bromophenyl substituentStaphylococcus epidermidisMIC: 31.25 µg/mL mdpi.com
1,3,4-Thiadiazole with 4-bromophenyl substituentMicrococcus luteusMIC: 15.63 µg/mL mdpi.com
Amide-containing 1,3,4-thiadiazoleXanthomonas oryzae pv. oryzicolaEC₅₀: 2.1 mg/L acs.orgsci-hub.se
Amide-containing 1,3,4-thiadiazoleXanthomonas oryzae pv. oryzaeEC₅₀: 1.8 mg/L acs.orgsci-hub.se
Benzimidazole-2-yl 1,3,4-thiadiazoleStaphylococcus aureusZone of inhibition: 18.96 mm mdpi.com
Benzimidazole-2-yl 1,3,4-thiadiazoleBacillus pumilusZone of inhibition: 18.20 mm mdpi.com
Benzimidazole-2-yl 1,3,4-thiadiazoleEscherichia coliZone of inhibition: 17.33 mm mdpi.com

Antifungal Properties and Spectrum Against Fungal Pathogens

The 1,3,4-thiadiazole scaffold is also a key component in compounds exhibiting significant antifungal activity. nih.gov Research has demonstrated the efficacy of these analogues against a variety of fungal pathogens, including clinically relevant species like Candida albicans and Aspergillus niger. ijpcbs.comkayseri.edu.tr

One study revealed that certain 1,3,4-thiadiazole derivatives showed substantial activity against Aspergillus niger. ijpcbs.com Another investigation into 5-substituted-1,3,4-thiadiazole-2(3H)-thione derivatives found they possessed fungicidal effects against yeast belonging to Candida spp. journalcsij.com A specific compound, 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol, was identified as one of the most active agents against pathogenic fungi while showing low toxicity to human cells. nih.gov The mechanism of this antifungal action, while not fully elucidated for all derivatives, is an area of active research. nih.gov

A series of synthesized 1,3,4-thiadiazole derivatives were evaluated using the Cup-plate agar diffusion method, with several compounds showing excellent antifungal activity when compared to the standard drug Fluconazole. wjpmr.com

Compound/DerivativeFungal PathogenActivity/MeasurementReference
1,3,4-Thiadiazole Derivatives (A3, B2)Aspergillus nigerSubstantial activity ijpcbs.com
1,3,4-Thiadiazole Derivatives (A1, A4, B1, B2)Aspergillus fumigatusHigher activity ijpcbs.com
5-substituted-1,3,4-thiadiazole-2(3H)-thionesCandida spp.Fungicidal effect journalcsij.com
4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diolPathogenic fungiHigh antifungal efficacy nih.gov
1,3,4-Thiadiazole Derivatives (A1, A2, B2, C2)Fungal strainsExcellent activity vs. Fluconazole wjpmr.com

Investigation of Proposed Molecular Mechanisms of Action (e.g., DNA Gyrase B Inhibition)

A primary molecular mechanism proposed for the antibacterial action of 1,3,4-thiadiazole analogues is the inhibition of DNA gyrase. researchgate.net DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, making it a validated and attractive target for antibacterial drugs. researchgate.net

Specifically, these compounds are thought to target the GyrB subunit of DNA gyrase, which contains the ATP-binding site. nih.gov By inhibiting the ATPase activity of GyrB, the thiadiazole derivatives interfere with the supercoiling of DNA, ultimately leading to bacterial cell death. researchgate.net Some thiourea derivatives incorporating a thiadiazole moiety have shown excellent inhibitory activity against E. coli DNA gyrase B. mdpi.com The development of 2-hydroxyalkyl-1,3,4-thiadiazole derivatives as inhibitors of the DNA gyrase-GyrB subunit and/or topoisomerase IV-ParE subunit represents a promising strategy to combat antibiotic-resistant bacteria. nih.gov Molecular docking studies have further supported that 5-substituted-1,3,4-thiadiazol-2-amine derivatives can serve as potent DNA Gyrase B inhibitors. researchgate.net

Anticancer and Cytotoxic Activity Investigations

The 1,3,4-thiadiazole nucleus is a prominent pharmacophore in the design of novel anticancer agents. nih.gov Its derivatives are known to interfere with DNA replication processes, a hallmark of cancer therapy, partly because the ring is a bioisostere of pyrimidine (B1678525), a key component of nucleic acids. nih.govmdpi.com

In Vitro Cytotoxicity Profiling Against Various Cancer Cell Lines

Analogues of this compound have been extensively evaluated for their cytotoxic effects against a wide range of human cancer cell lines. These studies have revealed potent antiproliferative activity, often with selectivity for cancer cells over normal cells. nih.govsemanticscholar.org

For example, certain 1,3,4-thiadiazole-2-sulfonamide derivatives demonstrated efficient in vitro tumor cell growth inhibition with GI₅₀ (molarity for 50% inhibition of tumor cell growth) values typically in the range of 0.1-30 µM against leukemia, non-small cell lung cancer, ovarian, melanoma, colon, CNS, renal, prostate, and breast cancer cell lines. nih.govresearchgate.net Another study reported that a 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole compound showed the strongest anti-proliferative activity against MCF-7 (breast cancer) and MDA-MB-231 (breast cancer) cell lines, with IC₅₀ values of 49.6 µM and 53.4 µM, respectively. mdpi.com

Furthermore, novel 5-(4-chlorophenyl)-1,3,4-thiadiazole compounds featuring piperazine or piperidine rings displayed high activity against MCF-7 and HepG2 (liver cancer) cells, proving more potent than the standard drug 5-Fluorouracil. semanticscholar.org

Compound/DerivativeCancer Cell LineActivity/Measurement (IC₅₀/GI₅₀)Reference
1,3,4-Thiadiazole-2-sulfonamide derivativesVarious cancer cell lines0.1-30 µM nih.govresearchgate.net
2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMCF-7 (Breast)49.6 µM mdpi.com
2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMDA-MB-231 (Breast)53.4 µM mdpi.com
5-(4-chlorophenyl)-1,3,4-thiadiazole-piperazine hybrid (4e)MCF-7 (Breast)5.23 µM nih.gov
5-(4-chlorophenyl)-1,3,4-thiadiazole-piperazine hybrid (4e)HepG2 (Liver)7.14 µM nih.gov
5-(4-chlorophenyl)-1,3,4-thiadiazole-piperidine hybrid (4i)MCF-7 (Breast)6.81 µM nih.gov
5-(4-chlorophenyl)-1,3,4-thiadiazole-piperidine hybrid (4i)HepG2 (Liver)8.32 µM nih.gov
4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfideMCF-7 (Breast)1.78 µmol/L nih.gov
4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfideA549 (Lung)4.04 µmol/L nih.gov

Identification of Molecular Targets and Pathways (e.g., FAK inhibition, Carbonic Anhydrase Inhibition)

The anticancer activity of 1,3,4-thiadiazole analogues is attributed to their interaction with various molecular targets crucial for cancer cell proliferation and survival.

Carbonic Anhydrase (CA) Inhibition: Many 1,3,4-thiadiazole derivatives, particularly those with a sulfonamide group, are potent inhibitors of carbonic anhydrase (CA) isozymes. researchgate.netbepls.com CAs, especially the tumor-associated isozymes like CA IX and CA XII, play a role in tumor progression by regulating pH, which facilitates cancer cell survival and metastasis. nih.gov Derivatives of 1,3,4-thiadiazole-2-sulfonamide have shown strong inhibition of CA II and the transmembrane CA IX, with inhibition constants in the nanomolar range. nih.gov A series of 1,3,4-thiadiazole-thiazolidinone hybrids were also synthesized as CA inhibitors, with some compounds showing more potent inhibition than the standard reference, acetazolamide. rsc.org The proposed mechanism involves the inhibitor molecule binding to the zinc ion in the active site of the enzyme, blocking its catalytic activity. bepls.com

Inducing Apoptotic Pathways and Cell Cycle Arrest in Neoplastic Cells

Derivatives of the 1,3,4-thiadiazole nucleus have demonstrated significant potential as anticancer agents by interfering with fundamental cellular processes in neoplastic cells, such as cell division and programmed cell death (apoptosis). mdpi.com

Research into a series of novel 1,3,4-thiadiazole derivatives revealed their ability to induce cell cycle arrest and apoptosis in breast cancer (MCF-7) cells. nih.govresearchgate.net One particular derivative, compound 19 in the study, was found to arrest the cell cycle at the G2/M phase. nih.govresearchgate.net This arrest is potentially mediated through the inhibition of cyclin-dependent kinase 1 (CDK1). nih.gov Further investigation using an annexin V-PI assay confirmed that this compound significantly increased early apoptosis to 15%. nih.govresearchgate.net

Another study on 5-(4-chlorophenyl)-1,3,4-thiadiazole-based compounds, specifically derivatives 4e and 4i , showed they induced cell cycle arrest at the S and G2/M phases in liver cancer (HepG2) and breast cancer (MCF-7) cells, respectively. mdpi.com The cytotoxic effects of these compounds were attributed to their ability to trigger apoptotic cell death, which was evidenced by a significant increase in the Bax/Bcl-2 ratio and caspase 9 levels in the treated cancer cells. mdpi.com Similarly, a separate 1,3,4-thiadiazole derivative was reported to cause a 114-fold increase in early apoptotic MCF-7 cells, further highlighting the pro-apoptotic capabilities of this class of compounds. mdpi.com

Table 1: Effects of 1,3,4-Thiadiazole Analogues on Cancer Cell Lines
Compound TypeCancer Cell LineObserved EffectReference
N-(5-(2-cyanoacetamido)-1,3,4-thiadiazol-2-yl)benzamide derivativeMCF-7 (Breast)Arrested cell cycle at G2/M phase; Increased early apoptosis nih.govresearchgate.net
5-(4-chlorophenyl)-1,3,4-thiadiazole derivativeHepG2 (Liver)Induced cell cycle arrest at S phase; Increased Bax/Bcl-2 ratio and caspase 9 mdpi.com
5-(4-chlorophenyl)-1,3,4-thiadiazole derivativeMCF-7 (Breast)Induced cell cycle arrest at G2/M phase; Increased Bax/Bcl-2 ratio and caspase 9 mdpi.com

Anti-inflammatory and Analgesic Research

The anti-inflammatory mechanism of many nonsteroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes, which mediate the conversion of arachidonic acid into prostaglandins. nih.gov Arachidonic acid can also be converted into leukotrienes by 5-lipoxygenase (5-LOX). nih.gov Developing compounds that can dually inhibit both COX and 5-LOX pathways is a significant therapeutic goal to enhance anti-inflammatory effects and reduce side effects associated with traditional NSAIDs. nih.gov

Research has explored various thiazole and thiazolidinone derivatives as inhibitors of COX and 5-LOX. nih.gov For instance, a series of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives were synthesized and identified as direct 5-LOX inhibitors. nih.gov One of the most potent compounds in this series, N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine, demonstrated 98% inhibition of the 5-LOX enzyme. nih.gov While these are not strictly 1,3,4-thiadiazoles, the related heterocyclic structures suggest the potential for the 1,3,4-thiadiazole scaffold to be adapted for similar inhibitory activities.

The analgesic properties of 1,3,4-thiadiazole derivatives have been evaluated in various experimental models. Studies on newly synthesized 2-amino-5-sulfanyl-1,3,4-thiadiazoles have demonstrated significant analgesic and anti-inflammatory activity. semanticscholar.org These investigations often assess the ability of the compounds to reduce pain responses in animals, indicating their potential as analgesic agents.

Anticonvulsant and Antiepileptic Activity Studies

The 1,3,4-thiadiazole nucleus is a key feature in the development of novel anticonvulsant agents. nih.gov Numerous studies have synthesized and screened various 2,5-disubstituted-1,3,4-thiadiazoles for their ability to protect against seizures in established animal models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests. arjonline.org

One study identified 5-butyl-2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole as a highly potent anticonvulsant compound. frontiersin.orgnih.gov Structure-activity relationship (SAR) studies have revealed that lipophilicity and specific substitutions on the thiadiazole ring are crucial for activity. For example, compounds bearing chloro and nitro groups have shown potent anticonvulsant effects. frontiersin.orgnih.gov Another series of derivatives, 1-{5-[(2,4-dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-(4 fluorophenyl) urea, was found to be highly potent in the MES test. frontiersin.org The wide range of structural modifications highlights the adaptability of the 1,3,4-thiadiazole scaffold for designing effective antiepileptic drugs. nih.gov

Table 2: Anticonvulsant Activity of Selected 1,3,4-Thiadiazole Analogues
CompoundExperimental ModelPotency (ED₅₀)Reference
5-butyl-2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoleMES247->500 mg/kg frontiersin.orgnih.gov
1-{5-[(2,4-dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-(4 fluorophenyl) ureaMES0.65 µmol/kg frontiersin.org
(E)-3-(5-{[(4-chlorophenyl)amino]methyl}-1,3,4-thiadiazol-2-yl)-2-styryl quinazoline-4(3H)-oneMESActive at 30 mg/kg frontiersin.orgnih.gov

Antituberculosis Activity against Mycobacterium tuberculosis Strains

Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the discovery of new therapeutic agents. cbijournal.com The 1,3,4-thiadiazole scaffold has been identified as a promising starting point for the development of novel antitubercular drugs. researchgate.net

A series of 2,5-disubstituted-1,3,4-thiadiazoles were synthesized and screened for their activity against Mycobacterium tuberculosis H37Rv using the BACTEC 460 radiometric system. nih.gov Among the tested compounds, 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole showed the highest inhibitory activity. cbijournal.comnih.gov Another study investigating 2-(1-methyl-5-nitro-2-imidazolyl)-1,3,4-thiadiazole derivatives found that compounds with a primary alkylthio substitution displayed good antituberculosis activity, with Minimum Inhibitory Concentration (MIC) values ranging from 3.13 to 6.25 µg/ml. nih.gov Further research on N-(5-(4-substituted phenyl)-1,3,4-thiadiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide derivatives also identified compounds with significant MIC values against M. tuberculosis H37Rv. connectjournals.com

Table 3: In Vitro Antitubercular Activity of 1,3,4-Thiadiazole Derivatives against M. tuberculosis H37Rv
Compound SeriesActivity MeasurementResultReference
2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazoleInhibition (%)High inhibitory activity cbijournal.comnih.gov
2-(1-methyl-5-nitro-2-imidazolyl)-1,3,4-thiadiazole-5-alkylsulfidesMIC3.13-6.25 µg/ml nih.gov
N-(5-(4-substituted phenyl)-1,3,4-thiadiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide derivativesMIC3.12 µg/mL (for most active) connectjournals.com

Agricultural Applications

Beyond medicinal chemistry, 1,3,4-thiadiazole derivatives have found applications in the agricultural sector. semanticscholar.org The inherent biological activity of the thiadiazole ring has been leveraged to create compounds with potential uses as agrochemicals, such as fungicides, herbicides, and insecticides. researchgate.net The specific compound 5,5'-dithiobis[1,3,4-thiadiazole-2(3H)-thione] is noted for its use as a lubricant and lubricant additive, which can be relevant in agricultural machinery. nih.gov The diverse reactivity and biological profile of the 1,3,4-thiadiazole core continue to make it a subject of interest for developing new and effective agricultural products. semanticscholar.org

Evaluation as Plant Growth Stimulants

Research into derivatives of 5-substituted-1,3,4-thiadiazole-2(3H)-thione has identified their potential as effective plant growth stimulants. A study focusing on 5-(Alkylthio)-1,3,4-thiadiazol-2(3H)-thione derivatives, which are structural analogues of the target compound, reported that the synthesized compounds demonstrated pronounced plant growth stimulant properties researchgate.net.

These nonfused biheterocyclic systems were developed based on 2-((5-(alkylthio)-1,3,4-thiadiazol-2-yl)thio)acetohydrazide and incorporate other pharmacologically active moieties such as 1,3,4-oxadiazole and pyrazoles researchgate.net. The findings indicate that modifications at the 5-position of the 1,3,4-thiadiazole-2(3H)-thione ring can lead to compounds that positively influence plant development. While specific data on the 5-butyl analogue was not detailed, the pronounced activity of the broader class of 5-(alkylthio) derivatives underscores the potential of this chemical family in developing new agents for enhancing crop yields.

Table 1: Plant Growth Stimulant Activity of 1,3,4-Thiadiazole Analogues

Compound Class Observation Source

Assessment as Nitrification Inhibitors in Soil Nitrogen Cycling

The process of nitrification, the biological oxidation of ammonia to nitrate, is a critical component of the soil nitrogen cycle. However, the rapid conversion of ammonium-based fertilizers to nitrate can lead to significant nitrogen loss through leaching and denitrification, resulting in reduced fertilizer efficiency and negative environmental impacts. Nitrification inhibitors are chemical compounds used to slow this conversion.

Research has identified 5-substituted-1,3,4-thiadiazole-2-thiols as a class of new, potent nitrification inhibitors researchgate.net. These compounds are structurally analogous to this compound. While the potential of this specific class of compounds has been highlighted in scientific literature, detailed data from in-depth soil incubation studies or field trials are not widely available in accessible publications researchgate.netrsc.orgrsc.orgresearchgate.net. The development of effective nitrification inhibitors is a key strategy for improving nitrogen use efficiency in agriculture, and the initial identification of 1,3,4-thiadiazole derivatives for this purpose suggests a promising area for future research.

Antiviral Activity against Plant Viruses

Derivatives of 1,3,4-thiadiazole have demonstrated significant promise as antiviral agents for the protection of crops. A notable study investigated a series of novel 1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine derivatives for their in vivo protective activity against the Tobacco Mosaic Virus (TMV), a widespread and economically damaging plant pathogen mdpi.comnih.gov.

The bioassay results from this research were highly encouraging. Several of the synthesized compounds exhibited excellent protective activity against TMV. In particular, one analogue, designated as E2, was found to be superior to the commercial antiviral agent ningnanmycin mdpi.comnih.gov. The half-maximal effective concentration (EC50) for compound E2 was 203.5 µg/mL, which is significantly lower than the EC50 of 261.4 µg/mL for ningnanmycin, indicating higher potency mdpi.comnih.gov.

Further investigation into the mechanism of action revealed that compound E2 could effectively inhibit the spread of TMV within the host plant. Observations of tobacco leaves infected with a green fluorescent protein-tagged TMV (TMV-GFP) confirmed this inhibitory effect mdpi.comnih.gov. The study also noted that treatment with compound E2 led to beneficial physiological changes in the host plant, including increased chlorophyll content and a higher net photosynthesis value, which could help the plant defend against and recover from viral infection mdpi.comnih.gov.

Table 2: In Vivo Protective Activity of 1,3,4-Thiadiazole Analogue E2 against TMV

Compound Target Virus EC50 (µg/mL) Source
Analogue E2 Tobacco Mosaic Virus (TMV) 203.5 mdpi.comnih.gov

| Ningnanmycin (Commercial Agent) | Tobacco Mosaic Virus (TMV) | 261.4 | mdpi.comnih.gov |

Structure Activity Relationship Sar and Ligand Design Studies for 5 Butyl 1,3,4 Thiadiazole 2 3h Thione Derivatives

Rational Design Principles for Bioactive 1,3,4-Thiadiazole (B1197879) Analogues

The rational design of bioactive 1,3,4-thiadiazole analogues often leverages several key principles. The 1,3,4-thiadiazole ring is considered a bioisostere of the pyrimidine (B1678525) ring, a core component of nucleic acid bases, which allows its derivatives to potentially interfere with processes like DNA replication. mdpi.comresearchgate.net This structural similarity provides a foundation for designing molecules that can interact with biological targets involved in cell proliferation.

Another effective design strategy is molecular hybridization, which involves combining the 1,3,4-thiadiazole scaffold with other known pharmacophores to create hybrid molecules with enhanced or synergistic activities. nih.gov For example, combining the thiadiazole moiety with chalcones or phenolic compounds has led to the development of novel agents with both antioxidant and cytotoxic potential. nih.gov The high electron-donating ability of the nitrogen atoms in the thiadiazole ring facilitates the formation of hydrogen bonds or coordination with metal ions in biological targets, a feature that is exploited in designing inhibitors for various enzymes. nih.gov Furthermore, the mesoionic character of the ring enhances the ability of these compounds to cross biological membranes, improving their potential for oral bioavailability. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used extensively in drug design to correlate the structural or physicochemical properties of a series of compounds with their biological activities. tandfonline.com For 1,3,4-thiadiazole-2(3H)-thione derivatives, QSAR studies have been instrumental in identifying key molecular descriptors that govern their inhibitory activity against various targets, such as carbonic anhydrase IX (CA IX), an enzyme associated with tumors. tandfonline.comnih.gov

In a typical QSAR study, a series of thiadiazole derivatives is synthesized and their biological activity is measured. nih.gov Various molecular descriptors, which quantify different aspects of the molecule's structure, are then calculated. These can include:

Physicochemical descriptors: Properties like lipophilicity (logP) and polarizability.

Topological descriptors: Descriptors that describe the branching and complexity of the molecular structure.

Electronic descriptors: Properties related to the electronic distribution within the molecule. tandfonline.comnih.gov

Using statistical methods like stepwise linear regression, a mathematical model is developed that links these descriptors to the observed biological activity. tandfonline.comnih.gov For a series of 1,3,4-thiadiazole-2-thione derivatives studied as CA IX inhibitors, a tetra-parametric model showed that branching, the length and complexity of ring substituents, and the presence of a hydrogen atom on the benzylic carbon could increase inhibitory activity, while molecular polarizability was found to be unfavorable. tandfonline.com Such models provide valuable insights into the SAR and can be used to predict the activity of newly designed compounds before their synthesis. tandfonline.comelsevierpure.com

The Electronic-Topological Method (ETM) is a specialized QSAR approach that investigates the relationship between the electronic and topological features of a molecule and its biological activity. researchgate.net This method moves beyond general physicochemical properties to provide a more detailed, atom-level description of the molecule. The ETM input includes data from conformational analysis and quantum-chemical computations for a series of both active and inactive molecules. researchgate.net

Artificial Neural Networks (ANNs) offer a non-linear approach to modeling complex SAR, which can be particularly useful when the relationship between molecular structure and biological activity is not straightforward. Feed-forward neural networks (FFNNs) trained with back-propagation algorithms have been successfully applied to 1,3,4-thiadiazole derivatives. researchgate.net

Similar to other QSAR methods, the process begins with calculating molecular descriptors for a set of compounds with known activities. This dataset is then used to train the neural network. The network learns to recognize complex patterns within the data that link specific structural features to biological outcomes. For antitubercular 1,3,4-thiadiazole derivatives, FFNNs were used alongside ETM to investigate the structure-activity relationships. researchgate.net The predictive power of such models is often assessed using cross-validation techniques, such as the leave-one-out method, to ensure their robustness and reliability. researchgate.net

Pharmacophore and Anti-pharmacophore Mapping for Ligand Design

Pharmacophore mapping is a cornerstone of modern ligand-based drug design. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target and elicit a response. frontiersin.org

For 1,3,4-thiadiazole derivatives, pharmacophore models can be generated from a set of active ligands or from the crystal structure of a ligand-receptor complex. nih.gov These models serve as 3D queries to screen large chemical databases for novel compounds that fit the pharmacophoric requirements, thus identifying potential new leads. nih.gov For instance, a pharmacophore-based approach successfully identified the hepatocyte growth factor receptor (c-Met) as a potential target for a series of newly synthesized thiadiazole compounds. nih.gov

Conversely, anti-pharmacophore mapping identifies chemical features or steric volumes that are detrimental to biological activity. researchgate.net By defining these "forbidden" regions, designers can avoid incorporating features that would lead to inactive compounds. The combined use of pharmacophore and anti-pharmacophore models provides a powerful tool for rational drug design, guiding the modification of existing compounds and the discovery of new ones with improved activity. researchgate.net

Molecular Docking and Scoring for Target Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific receptor, typically a protein or enzyme. scribd.com This method is crucial for understanding the binding mode of 5-butyl-1,3,4-thiadiazole-2(3H)-thione derivatives at the atomic level and for rationalizing their SAR.

The process involves placing the 3D structure of the ligand into the binding site of the receptor and evaluating the interaction energy using a scoring function. mdpi.com The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the active site. biointerfaceresearch.comnih.gov For example, docking studies on 1,3,4-thiadiazole derivatives targeting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase have shown how these molecules fit into the binding groove. mdpi.com Similarly, studies targeting the estrogen receptor have identified crucial hydrogen bonds between the phenolic hydroxyl groups on the ligands and specific amino acid residues like GLU 353 and ARG 394, which are responsible for the binding affinity. biointerfaceresearch.com

The binding scores, typically expressed in kcal/mol, provide an estimate of the binding affinity, allowing for the ranking of different derivatives and the prioritization of candidates for synthesis and testing. nih.govresearchgate.net

Table 1: Examples of Molecular Docking Studies on 1,3,4-Thiadiazole Derivatives
Derivative ClassProtein TargetKey Interacting ResiduesReported Binding Score/EnergyReference
1,3,4-Thiadiazole-pyridine hybridsEGFR Tyrosine Kinase (3W33)Not specifiedIC50 = 2.03 µM (Compound 4h) mdpi.com
Phenolic 1,3,4-Thiadiazole derivativesEstrogen Receptor (3ERT)ARG 394, GLU 353, GLY 521, HID 524-9.36 kcal/mol (Compound TOH62) biointerfaceresearch.com
Substituted benzoylamino-2-thio-1,3,4-thiadiazolesAbl Tyrosine KinaseNot specifiedEnzymatic screening performed nih.gov
bis- nih.govnih.govelsevierpure.comthiadiazoliminesSARS-CoV-2 Main Protease (6Y2G)H41, C145-7.50 kcal/mol (Compound 5h) nih.gov
5-substituted-1,3,4-thiadiazol-2-yl)benzene-1,2,3-triolADP-sugar pyrophosphatase (NUDT5)Not specified-8.9 kcal/mol (Compound L3) researchgate.net

Computational Approaches for Lead Optimization and Scaffold Modification

Once an initial lead compound, such as a derivative of this compound, is identified, computational methods play a vital role in optimizing its properties. Lead optimization aims to improve potency, selectivity, and pharmacokinetic profiles (ADMET - absorption, distribution, metabolism, excretion, and toxicity) while minimizing side effects.

Structure-based virtual screening techniques, including molecular docking and molecular dynamics simulations, are used to explore how modifications to the lead scaffold affect binding to the target receptor. nih.govmdpi.com For example, by analyzing the binding mode of a lead compound, chemists can identify positions on the molecule where substitutions could form additional favorable interactions with the target, thereby increasing potency. Computational tools can predict the stability and reactivity of new proposed derivatives using methods like Density Functional Theory (DFT). nih.gov

These computational strategies allow for the rapid in silico evaluation of large numbers of virtual compounds, helping to prioritize the most promising candidates for chemical synthesis. mdpi.com This approach, often part of a feedback loop with chemical synthesis and biological testing, accelerates the drug discovery process by focusing resources on compounds with the highest likelihood of success. mdpi.com

Influence of Substituent Nature (e.g., Butyl Group) on Biological Profiles

The nature of the substituent at the 5-position of the 1,3,4-thiadiazole ring is a critical determinant of the biological activity profile of the resulting derivatives. Research into the structure-activity relationships (SAR) of these compounds has consistently shown that modifications at this position can significantly modulate their potency and mechanism of action. The butyl group, in particular, has been identified as a key substituent for enhancing certain biological activities, such as enzyme inhibition.

Detailed Research Findings: Ketol-Acid Reductoisomerase (KARI) Inhibition

A significant study illustrating the influence of the 5-position substituent was conducted in the design of novel inhibitors for ketol-acid reductoisomerase (KARI), an essential enzyme in the biosynthetic pathway of branched-chain amino acids in plants and microorganisms. nih.govnih.gov A series of N'-(5-substituted-1,3,4-thiadiazol-2-yl)-N-cyclopropylformyl-thioureas were synthesized and evaluated for their inhibitory activity against rice KARI. nih.govtandfonline.com

The results demonstrated a clear correlation between the nature of the alkyl chain at the 5-position and the inhibitory potency. The study highlighted that longer alkyl chain derivatives were associated with higher KARI inhibitory activity. nih.gov Specifically, the derivative featuring a butyl group at the 5-position, N′-(5-butyl-1,3,4-thiadiazol-2-yl)-N-cyclopropyformyl-thiourea, was one of the most effective compounds, achieving 100% inhibition of rice KARI at a concentration of 100 µg·mL⁻¹. nih.govtandfonline.com This finding underscores the favorable contribution of the butyl group to the molecule's ability to interact with the enzyme's active site.

The SAR data from this study indicates a trend where increasing the lipophilicity and the length of the alkyl chain at the C5 position enhances the inhibitory action against KARI. This suggests that a hydrophobic pocket within the enzyme's active site can accommodate the butyl group, leading to a more stable enzyme-inhibitor complex.

Compound IDSubstituent at 5-PositionKARI Inhibitory Activity (%) at 100 µg·mL⁻¹
3aMethyl33.8
3bEthyl40.2
3cPropyl65.4
3dIsopropyl55.3
3e Butyl 100

Data sourced from Liu, X. H., et al. (2008). Synthesis, Bioactivity and SAR study of N′-(5-substituted-1,3,4-thiadiazol-2-yl)-N-cyclopropylformyl-thioureas as ketol-acid reductoisomerase Inhibitors. tandfonline.com

The broader landscape of 1,3,4-thiadiazole research supports the significance of the C5 substituent. Studies on various derivatives have shown that substitutions at this position are pivotal for a range of biological effects, including antimicrobial, anticancer, and antioxidant activities. mdpi.comresearchgate.netresearchgate.net For instance, research on diuretic agents found that a methyl group at the 5th position resulted in higher activity compared to an amino group, highlighting how even small changes at this position can alter the biological profile. mdpi.com The mesoionic character of the 1,3,4-thiadiazole ring allows its derivatives to cross cellular membranes, and the nature of the substituent at the 5-position can influence these physicochemical properties, thereby affecting bioavailability and interaction with biological targets. nih.gov The collective findings establish that the butyl group is a highly effective substituent for specific therapeutic targets, and the 5-position of the 1,3,4-thiadiazole ring is a key site for synthetic modification to optimize biological activity.

Emerging Applications and Future Research Trajectories of 5 Butyl 1,3,4 Thiadiazole 2 3h Thione Chemistry

Advances in Materials Science Applications of 1,3,4-Thiadiazole-2(3H)-thiones

The unique electronic structure of the 1,3,4-thiadiazole (B1197879) ring, characterized by the –N=C–S functional group, makes it a valuable scaffold in materials science. as-proceeding.com Derivatives of this core are increasingly recognized for their utility in organic electronics and as highly effective corrosion inhibitors.

Role in Organic Electronics and Optoelectronic Devices

The 1,3,4-thiadiazole scaffold is being explored as a building block for advanced organic materials. Its electron-accepting properties make it suitable for incorporation into conjugated polymers and small molecules used in optoelectronic devices. Research has shown that derivatives can be tailored for applications such as dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs). The inherent thermal stability and tunable electronic properties of the thiadiazole ring are advantageous for creating robust and efficient organic semiconductors.

Application in Corrosion Inhibition and Surface Chemistry

Derivatives of 1,3,4-thiadiazole-2(3H)-thione have demonstrated exceptional performance as corrosion inhibitors for various metals, including mild steel, carbon steel, and copper. as-proceeding.commdpi.comscispace.comnih.gov The efficacy of these compounds stems from their ability to adsorb onto the metal surface, forming a stable and compact protective film. as-proceeding.comnih.gov This barrier isolates the metal from corrosive environments, such as acidic solutions commonly used in industrial processes. mdpi.comnih.gov

The inhibition mechanism involves a combination of physical and chemical adsorption. mdpi.com The multiple heteroatoms (nitrogen and sulfur) and π-electrons in the thiadiazole ring facilitate strong bonding with the vacant d-orbitals of metal atoms, leading to a chemisorption process. mdpi.com This strong interaction results in high inhibition efficiency, with some derivatives achieving over 96% effectiveness at low concentrations. mdpi.com The specific substituents on the thiadiazole ring, such as the butyl group in 5-Butyl-1,3,4-thiadiazole-2(3H)-thione, can further influence the compound's solubility and the density of the protective layer, thereby modulating its inhibitory performance.

Table 1: Corrosion Inhibition Efficiency of Various 1,3,4-Thiadiazole Derivatives
Inhibitor CompoundMetalCorrosive MediumMax Inhibition Efficiency (%)Concentration
2-(1,3,4-thiadiazole-2-yl)pyrrolidine (2-TP)Mild Steel1 M HCl94.60.5 mM nih.gov
N,N-dihydroxyethyl-(5-methyl- mdpi.comnih.govnih.gov thiadiazol-2-sulfur)-carbonyl acetamide (TSCA)Q235 Carbon Steel1 M HCl>9640 mg/L mdpi.com
(4-Dimethylamino-benzylidene)- mdpi.comnih.govnih.govthiadiazol-2-yl-amine (DBTA)Mild Steel1.0 M HCl91Highest Concentration Tested scispace.com
2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazoleMild Steel0.50 M H₂SO₄High (Specific % not stated)Concentration Dependent nih.gov

Innovations in Agrochemical Development and Sustainable Agriculture

The 1,3,4-thiadiazole scaffold is a key component in the development of modern agrochemicals, offering a broad spectrum of biological activities. researchgate.net Derivatives have been successfully commercialized as fungicides and bactericides. nih.gov Research into compounds like 2-Amino-5-tert-butyl-1,3,4-thiadiazole highlights their potential as herbicides and plant growth regulators, contributing to improved crop yields and protection. chemimpex.com

Recent innovations focus on creating highly potent and specific agrochemicals. For instance, novel flavonol derivatives incorporating a 1,3,4-thiadiazole moiety have shown exceptional antifungal activity against pathogens like Botrytis cinerea, in some cases significantly outperforming commercial standards like azoxystrobin. nih.gov The mechanism of action for these compounds can involve disrupting the integrity of fungal cell membranes. nih.gov This ongoing research opens pathways for developing more effective and potentially more sustainable solutions for crop protection.

Green Chemistry Paradigm in Future Synthetic Endeavors

The synthesis of this compound and its derivatives is increasingly aligning with the principles of green chemistry. Traditional synthesis methods often require long reaction times and the use of hazardous solvents. researchgate.net In contrast, modern approaches such as microwave-assisted synthesis (MWAS) offer significant advantages.

Microwave irradiation dramatically reduces reaction times from hours to minutes, increases product yields, and simplifies work-up procedures. nih.govresearchgate.net These methods are more energy-efficient and often allow for the use of less hazardous solvents, making the synthesis process more environmentally benign. nanobioletters.com The adoption of green chemistry techniques is crucial for the sustainable production of thiadiazole-based compounds for industrial, agricultural, and pharmaceutical applications.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Thiadiazole Derivatives
Synthesis ParameterConventional HeatingMicrowave IrradiationReference
Reaction TimeHours to DaysMinutes to Seconds researchgate.net
Energy ConsumptionHigherLower
Product YieldOften LowerGenerally Higher researchgate.net
Solvent UseOften High-Boiling SolventsMinimal or Greener Solvents researchgate.net

Exploration of Novel Biological Targets and Therapeutic Modalities for this compound Derivatives

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, known for its wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. researchgate.netnih.govnih.gov The structural versatility of this core allows for fine-tuning of its biological effects through various substitutions. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Accelerated Drug Discovery

The discovery and development of new drugs based on the 1,3,4-thiadiazole scaffold is being revolutionized by artificial intelligence (AI) and machine learning (ML). drugtargetreview.comwrcouncil.org These computational tools can significantly accelerate the traditionally long and costly drug discovery process. drugtargetreview.com

One of the primary applications of AI in this context is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.govnih.gov ML algorithms can analyze large datasets of thiadiazole derivatives to build predictive models that correlate a compound's chemical structure with its biological activity. nih.govresearchgate.net These QSAR models enable researchers to:

Virtually screen vast libraries of potential molecules to identify promising candidates without the need for initial, resource-intensive laboratory synthesis and testing. drugtargetreview.com

Predict the efficacy and potential toxicity of new derivatives.

Optimize lead compounds by suggesting structural modifications that are likely to enhance therapeutic activity and improve pharmacokinetic properties.

By integrating AI and ML, researchers can more efficiently navigate the chemical space of this compound derivatives, prioritizing the most promising candidates for synthesis and experimental validation, thereby accelerating the path to new therapeutic agents. nih.govchemrxiv.org

Identification of Research Gaps and Future Directions in this compound Studies

The landscape of research surrounding this compound reveals a field with significant untapped potential. While the broader family of 1,3,4-thiadiazole derivatives has been the subject of extensive investigation for a variety of applications, dedicated studies on this specific butyl-substituted compound are notably sparse. This disparity presents a number of research gaps and points toward promising future research trajectories.

A significant research gap lies in the comprehensive evaluation of its biological activities. The 1,3,4-thiadiazole nucleus is a well-established pharmacophore, with derivatives exhibiting a wide array of pharmacological properties including antimicrobial, anticancer, and anti-inflammatory effects. nih.govdovepress.commdpi.com For instance, various 2-amino-1,3,4-thiadiazole (B1665364) derivatives have demonstrated notable antibacterial and antifungal activity. dovepress.com Furthermore, new series of 1,3,4-thiadiazole derivatives have been designed and synthesized, showing potential as antimicrobial agents. journalcsij.com However, the specific antimicrobial and cytotoxic potential of this compound remains largely unexplored. Future research should, therefore, focus on systematic in-vitro and in-vivo screening of this compound against a panel of clinically relevant bacterial and fungal strains, as well as various cancer cell lines.

Another underexplored area is its application in agriculture. Derivatives of 1,3,5-thiadiazine-2-thione containing a 1,3,4-thiadiazole group have been synthesized and shown to possess antimicrobial activities against plant pathogens. nih.gov Similarly, novel 5-sulfonyl-1,3,4-thiadiazole-substituted flavonoids have been developed as potential bactericides and fungicides for agricultural use. nih.gov Given these precedents, a clear research gap exists in evaluating the potential of this compound as a novel agrochemical. Future studies should investigate its efficacy against common phytopathogenic microorganisms to determine its viability as a lead compound for new pesticides or fungicides.

The potential of this compound in materials science, particularly as a corrosion inhibitor, also warrants further investigation. Numerous 1,3,4-thiadiazole derivatives have been recognized as effective anti-corrosion agents for various metals and alloys, such as mild steel, due to the presence of heteroatoms that facilitate adsorption onto the metal surface. nih.gov The mechanism of action for these inhibitors often involves the formation of a protective film that acts as a barrier to corrosive species. nih.gov While the corrosion inhibition properties of compounds like 5-amino-1,3,4-thiadiazole-2-thiol have been studied, there is a lack of data on the 5-butyl substituted variant. researchgate.netmocedes.org Future research should, therefore, be directed towards evaluating its corrosion inhibition efficiency for different metals in various corrosive media.

Furthermore, there is a need for more in-depth studies on the synthesis and structural characterization of this compound and its derivatives. While general synthetic routes for 1,3,4-thiadiazoles are established, research into optimizing these methods for this specific compound and exploring its reactivity for the synthesis of novel derivatives is a clear future direction. nih.govmdpi.com Advanced characterization techniques could provide deeper insights into its molecular structure and properties.

Finally, the antioxidant potential of this specific compound remains to be determined. Studies on other 5-substituted-1,3,4-thiadiazole-2-thiols have revealed significant antioxidant activities, suggesting that this could be a promising avenue for investigation. researchgate.net

The following table summarizes the identified research gaps and proposes future research directions for this compound.

Research AreaIdentified Research GapsProposed Future Research Directions
Medicinal Chemistry Lack of data on antimicrobial, antifungal, and anticancer activity.- Systematic screening against a broad spectrum of pathogens and cancer cell lines.- In-vivo efficacy and toxicity studies.
Agrochemistry Unexplored potential as a pesticide or fungicide.- Evaluation of activity against common plant pathogens.- Formulation and field-testing studies.
Materials Science Limited information on its efficacy as a corrosion inhibitor.- Electrochemical and weight loss studies on various metals.- Investigation of the mechanism of inhibition.
Synthetic Chemistry Need for optimized synthesis and exploration of derivative chemistry.- Development of more efficient and green synthetic routes.- Synthesis and characterization of novel derivatives.
Antioxidant Properties No studies on its potential as an antioxidant.- In-vitro antioxidant assays (e.g., DPPH, ABTS).- Investigation of its mechanism of antioxidant action.

Q & A

Q. What are the common synthetic routes for preparing 5-substituted-1,3,4-thiadiazole-2(3H)-thione derivatives?

The synthesis of 1,3,4-thiadiazole derivatives typically involves nucleophilic substitution or cyclocondensation reactions. For example, 5-amino-1,3,4-thiadiazole-2(3H)-thione can react with aldehydes to form Schiff bases, which are then functionalized to yield antimicrobial agents . Optimized methods for S-alkyl derivatives involve reacting 5-((5-amino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-thione with haloalkanes under reflux in acetone with potassium carbonate as a base . Structural confirmation relies on ¹H/¹³C NMR and X-ray crystallography .

Q. How are intermolecular interactions analyzed in thiadiazole-thione derivatives?

Intermolecular interactions, particularly hydrogen bonding, are studied via X-ray diffraction and Hirshfeld surface (HS) analysis. For example, 5,5'-(methylenebis(sulfanediyl))bis(3-phenyl-1,3,4-thiadiazole-2(3H)-thione) exhibits C–H···S and π–π interactions, critical for stabilizing crystal packing . Graph set analysis (e.g., Etter’s rules) further categorizes hydrogen-bonding motifs in molecular aggregates .

Q. What in vitro methods are used to evaluate the antimicrobial activity of these compounds?

Antimicrobial properties are assessed using standardized protocols like broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans). Minimum inhibitory concentrations (MICs) are determined, with derivatives showing enhanced activity when bulky substituents (e.g., phenyl groups) are introduced .

Advanced Research Questions

Q. How can computational tools resolve contradictions between predicted and observed biological activities?

Computational methods like PASS (Prediction of Activity Spectra for Substances) predict biological targets (e.g., amyloid beta antagonist, enzyme inhibitors) . Discrepancies arise when experimental MICs deviate from predictions due to factors like solubility or membrane permeability. Hybrid approaches combining DFT calculations (e.g., B3PW91/6-311++G(df,p)) and molecular docking refine activity predictions by modeling ligand-receptor interactions .

Q. What challenges arise in optimizing reaction conditions for nucleophilic substitution in thiadiazole-thione systems?

Key challenges include regioselectivity and side reactions. For instance, synthesizing S-alkyl derivatives requires precise control of temperature, solvent polarity, and base strength to avoid over-alkylation. Acetone with K₂CO₃ at reflux is optimal for 5-((5-amino-thiadiazole)thio)methyl-triazole-3-thione derivatives, yielding >70% purity . Reaction progress is monitored via TLC and LC-MS.

Q. How do substituents on the thiadiazole ring influence electronic properties and reactivity?

Electron-withdrawing groups (e.g., –NO₂) increase electrophilicity at the sulfur atom, enhancing nucleophilic attack in cross-coupling reactions. Conversely, alkyl groups (e.g., butyl) improve lipophilicity, affecting bioavailability. Spectroscopic shifts in ¹H NMR (e.g., deshielded aromatic protons) and DFT-calculated frontier molecular orbitals (HOMO-LUMO gaps) correlate with reactivity trends .

Q. What strategies validate the dual functionality (e.g., anticancer and antimicrobial) of thiadiazole-thiones?

Dual activity is validated through multitarget assays. For example, a Schiff base derived from 5-amino-1,3,4-thiadiazole-2(3H)-thione acts as a Cu²⁺ sensor (fluorescence quenching) and pH-responsive probe . In vitro cytotoxicity assays (e.g., MTT) against cancer cells (HeLa, MCF-7) and antimicrobial testing confirm multifunctionality, supported by structure-activity relationship (SAR) modeling .

Methodological Considerations

Q. How is crystallographic data processed to resolve ambiguities in molecular geometry?

SHELX software (e.g., SHELXL, SHELXS) refines X-ray data by iterative least-squares minimization. For 5-ethoxy-1,3,4-thiadiazole-2(3H)-thione, triclinic symmetry (space group P1) and hydrogen-bonded dimers are resolved using R1 factors <0.05 . Disordered regions are modeled with partial occupancy and isotropic displacement parameters .

Q. What analytical techniques differentiate thione-thiol tautomerism in solution?

¹³C NMR and IR spectroscopy distinguish tautomers: thiones show C=S peaks at ~160 ppm (NMR) and 1250–1100 cm⁻¹ (IR), while thiols exhibit S–H stretches at ~2550 cm⁻¹. In 5-amino-1,3,4-thiadiazole-2-thiol, the thione form dominates in DMSO-d₆, confirmed by absence of S–H signals .

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